molecular formula C24H25NO B11558141 2,2-diphenyl-N-[4-(propan-2-yl)benzyl]acetamide

2,2-diphenyl-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B11558141
M. Wt: 343.5 g/mol
InChI Key: TXWBHMMFTISQNZ-UHFFFAOYSA-N
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Description

2,2-DIPHENYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenyl groups and a substituted phenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIPHENYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the substituted phenyl group: This step involves the alkylation of a phenyl ring with isopropyl groups under Friedel-Crafts alkylation conditions.

    Coupling with acetamide: The substituted phenyl group is then coupled with acetamide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-DIPHENYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or thioacetamides.

Scientific Research Applications

2,2-DIPHENYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-DIPHENYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIPHENYL-N-{[4-(METHYL)PHENYL]METHYL}ACETAMIDE: Similar structure but with a methyl group instead of an isopropyl group.

    2,2-DIPHENYL-N-{[4-(ETHYL)PHENYL]METHYL}ACETAMIDE: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

2,2-DIPHENYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

Molecular Formula

C24H25NO

Molecular Weight

343.5 g/mol

IUPAC Name

2,2-diphenyl-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C24H25NO/c1-18(2)20-15-13-19(14-16-20)17-25-24(26)23(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,18,23H,17H2,1-2H3,(H,25,26)

InChI Key

TXWBHMMFTISQNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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